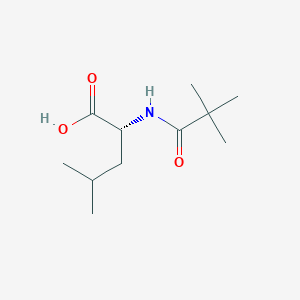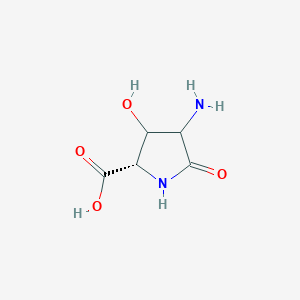
(2S)-4-Amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid typically involves the use of starting materials such as L-glutamic acid. The process includes several steps:
Protection of the amino group: This is often achieved using a protecting group like Boc (tert-butyloxycarbonyl).
Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto derivative, while reduction can produce a hydroxyl derivative.
Scientific Research Applications
(2S)-4-Amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2S)-4-Amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
L-Proline: Another pyrrolidine-containing amino acid.
L-Hydroxyproline: Similar structure but with a hydroxyl group at a different position.
L-Glutamic Acid: The starting material for the synthesis of (2S)-4-Amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H8N2O4 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2S)-4-amino-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c6-1-3(8)2(5(10)11)7-4(1)9/h1-3,8H,6H2,(H,7,9)(H,10,11)/t1?,2-,3?/m0/s1 |
InChI Key |
OTFLHMRYVVDFLY-IBNSKMKBSA-N |
Isomeric SMILES |
[C@H]1(C(C(C(=O)N1)N)O)C(=O)O |
Canonical SMILES |
C1(C(C(=O)NC1C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


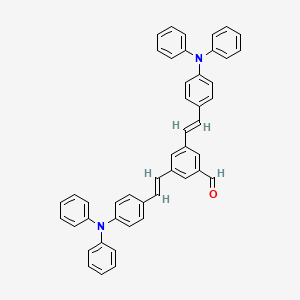

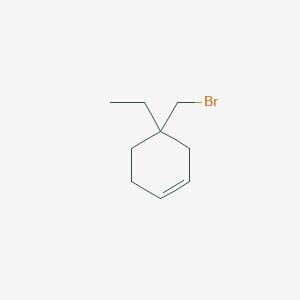
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
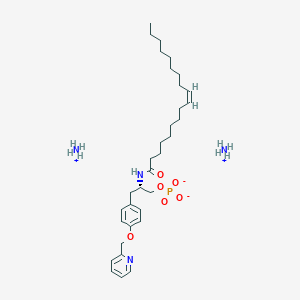


![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)


